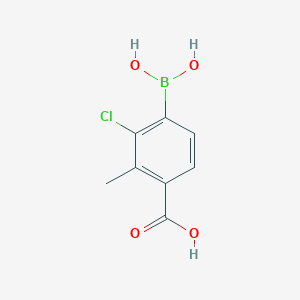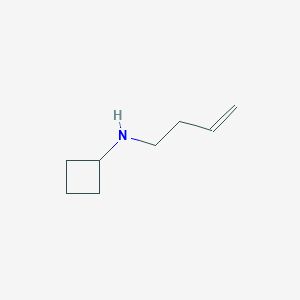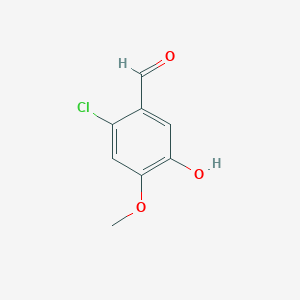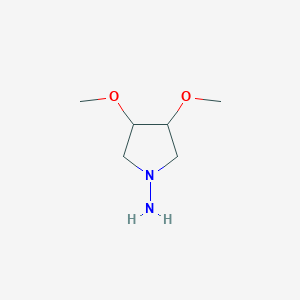
3,4-Dimethoxypyrrolidin-1-amine
Vue d'ensemble
Description
Synthesis Analysis
Pyrrolidine compounds, such as 3,4-Dimethoxypyrrolidin-1-amine, can be synthesized through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring, a key component of 3,4-Dimethoxypyrrolidin-1-amine, is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine compounds are known for their versatility in chemical reactions . They can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core structure in 3,4-Dimethoxypyrrolidin-1-amine, is widely utilized in medicinal chemistry. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3 hybridization. This leads to the creation of novel biologically active compounds with target selectivity . The stereogenicity of the pyrrolidine ring’s carbons can result in different biological profiles for drug candidates, influencing their binding mode to enantioselective proteins .
Synthesis of Biologically Active Molecules
3,4-Dimethoxypyrrolidin-1-amine can be used to synthesize bioactive molecules, particularly those with neuroprotective properties. For instance, derivatives of this compound have shown favorable protection in seizure models, indicating potential applications in the treatment of neurological disorders .
Dendrimer Synthesis
Dendrimers, which are highly branched, star-shaped macromolecules, have applications in various fields such as drug delivery, nanotechnology, and materials science. 3,4-Dimethoxypyrrolidin-1-amine can serve as a building block for the synthesis of poly-aliphatic amine dendrimers, contributing to the development of new materials with unique properties .
Nanomedicine and Drug Delivery Systems
The unique structure of 3,4-Dimethoxypyrrolidin-1-amine makes it suitable for creating dendrimers used in nanomedicine. These dendrimers can be engineered to carry therapeutic agents to specific sites in the body, enhancing the efficacy and reducing the side effects of drugs .
Catalysis
In the field of catalysis, 3,4-Dimethoxypyrrolidin-1-amine derivatives can act as catalysts or co-catalysts in various chemical reactions. Their unique structure can influence the rate and selectivity of these reactions, making them valuable in industrial processes .
Environmental Applications
The compound’s ability to form dendrimers can be harnessed for environmental applications, such as the removal of pollutants from water. Dendrimers can capture and neutralize toxic substances, contributing to cleaner water sources .
Orientations Futures
Pyrrolidine compounds, including 3,4-Dimethoxypyrrolidin-1-amine, have shown promise in various fields of research . Their unique structure and versatile chemical properties make them valuable in the design of new compounds with different biological profiles . Ongoing research is expected to further explore the potential of these compounds in various applications .
Propriétés
IUPAC Name |
3,4-dimethoxypyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-9-5-3-8(7)4-6(5)10-2/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZVCLNXJXQRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxypyrrolidin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



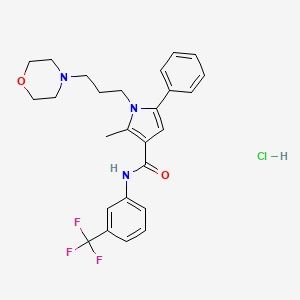

![Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488085.png)
![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)



